N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide
CAS No.:
Cat. No.: VC10097919
Molecular Formula: C21H25N3O6S
Molecular Weight: 447.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H25N3O6S |
|---|---|
| Molecular Weight | 447.5 g/mol |
| IUPAC Name | N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C21H25N3O6S/c1-21(2)19(26)23(20(27)22-21)13-15(25)14-24(17-11-7-8-12-18(17)30-3)31(28,29)16-9-5-4-6-10-16/h4-12,15,25H,13-14H2,1-3H3,(H,22,27) |
| Standard InChI Key | DYXCDYJNUAKKIV-UHFFFAOYSA-N |
| SMILES | CC1(C(=O)N(C(=O)N1)CC(CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3)O)C |
| Canonical SMILES | CC1(C(=O)N(C(=O)N1)CC(CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3)O)C |
Introduction
The compound N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide is a complex organic molecule with a molecular formula of C21H24N4O8S and a molecular weight of 492.5 g/mol . It is identified by the PubChem CID 3776854 and has several synonyms, including Oprea1_395606, MLS000950164, and CHEMBL1381838 . This compound is part of a broader class of sulfonamides, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.
Synthesis and Potential Applications
While specific synthesis methods for N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide are not detailed in the available literature, compounds with similar structures are often synthesized through multi-step reactions involving the formation of the imidazolidine ring and subsequent attachment of the sulfonamide and phenyl groups.
Given its structural features, this compound might be explored for various biological activities, such as antimicrobial or anticancer effects, although specific research findings on these aspects are not readily available.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume